molecular formula C18H23BrN2O B2593651 3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide CAS No. 477972-96-6

3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide

Cat. No.: B2593651
CAS No.: 477972-96-6
M. Wt: 363.299
InChI Key: OQQKOIWWCLGQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and an octyl chain attached to a prop-2-enamide backbone

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-2-3-4-5-6-7-11-21-18(22)16(14-20)12-15-9-8-10-17(19)13-15/h8-10,12-13H,2-7,11H2,1H3,(H,21,22)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQKOIWWCLGQOS-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitrile Formation: The addition of a cyano group to the prop-2-enamide structure.

    Alkylation: The attachment of an octyl chain to the nitrogen atom of the amide group.

Industrial Production Methods

Industrial production of this compound may involve

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